molecular formula C13H13Cl3N4OS B2696415 N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide CAS No. 868214-44-2

N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide

Cat. No. B2696415
CAS RN: 868214-44-2
M. Wt: 379.68
InChI Key: BLQOUUOASSZVOG-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide, also known as TTZ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is primarily used as a tool to investigate the role of certain proteins and enzymes in various biochemical and physiological processes.

Scientific Research Applications

Glutaminase Inhibition

A study by Shukla et al. (2012) explored the therapeutic potential of kidney-type glutaminase (GLS) inhibition, using bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These analogs, which share structural similarities with the specified compound, demonstrated potential in inhibiting GLS, and one analog showed potency in attenuating the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Insecticidal Applications

Fadda et al. (2017) synthesized various heterocycles, including a thiadiazole moiety, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The structural resemblance to the specified compound suggests potential in pest control applications (Fadda et al., 2017).

Anticancer Activities

A study by Çevik et al. (2020) investigated the synthesis of new thiadiazole derivatives, including N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, for their anticancer activities. The compound showed promising cytotoxic activity against MCF7 and A549 cancer cell lines, highlighting the potential of similar compounds in cancer therapy (Çevik et al., 2020).

Molecular Structure Analysis

Boechat et al. (2011) analyzed the molecular structure of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, which are structurally related to the specified compound. The study highlighted the molecular interactions and 3-D arrays formed by these compounds, offering insights into their potential pharmaceutical properties (Boechat et al., 2011).

Antioxidant and Antitumor Evaluation

Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their antioxidant and antitumor activities. Some compounds in this study exhibited promising activities, suggesting the potential of structurally similar compounds for therapeutic applications (Hamama et al., 2013).

properties

IUPAC Name

N-[2,2,2-trichloro-1-[[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl3N4OS/c1-7-3-5-9(6-4-7)10-19-20-12(22-10)18-11(13(14,15)16)17-8(2)21/h3-6,11H,1-2H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQOUUOASSZVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide

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